REACTION_CXSMILES
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[Cl:1][C:2]1(Cl)[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[NH:4][C:3]1=[O:13].C([O-])(=O)C.[Na+].[H][H]>C(O)(=O)C.[Pd]>[Cl:1][CH:2]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[NH:4][C:3]1=[O:13] |f:1.2|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC1(C(NC2=C(CC1)C=CC=C2)=O)Cl
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Name
|
|
Quantity
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15.4 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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|
Quantity
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920 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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1.72 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
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the acetic acid evaporated under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous layer (pH 8) was further extracted with dichloromethane (3×300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic solutions were dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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evaporated
|
Name
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|
Type
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product
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Smiles
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ClC1C(NC2=C(CC1)C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |